3-(Ethylamino)thiolane-1,1-dione
Description
3-(Ethylamino)thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring with two sulfonyl groups at the 1,1-positions and an ethylamino substituent at the 3-position. This structure confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which may influence its pharmacological or material science applications.
Properties
IUPAC Name |
N-ethyl-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-7-6-3-4-10(8,9)5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNYCSJNTUPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663033 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares 3-(Ethylamino)thiolane-1,1-dione with structurally related compounds, focusing on substituents, molecular formulas, and molecular weights:
¹ Purity inferred from analogous thiolane-1,1-dione derivatives in commercial catalogs .
Key Observations:
- Substituent Effects: The ethylamino group in the target compound provides a balance between steric bulk and hydrophilicity compared to bulkier cyclopentyl or isobutyl groups. Allylamino and aminomethyl derivatives introduce additional reactivity (e.g., allyl groups for further functionalization) .
Pharmacological and Functional Properties
- Spasmolytic and Antiarrhythmic Effects: Thiolane derivatives with methoxy-indolyloxypropanol moieties demonstrate spasmolytic and antiarrhythmic activities, hinting at shared mechanisms for sulfone-containing compounds .
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